

# Characterization of 4-chloro-3-methyl-1H-pyrazole: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-chloro-3-methyl-1H-pyrazole

Cat. No.: B1295647

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-chloro-3-methyl-1H-pyrazole** is a halogenated heterocyclic compound belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.<sup>[1][2][3][4]</sup> The introduction of a chlorine atom and a methyl group to the pyrazole ring can significantly influence its physicochemical properties and biological activity, making **4-chloro-3-methyl-1H-pyrazole** a valuable scaffold for the synthesis of novel bioactive molecules. This technical guide provides a summary of the available characterization data for this compound.

## Physicochemical Properties

The fundamental physicochemical properties of **4-chloro-3-methyl-1H-pyrazole** are summarized in the table below. It is important to note that while some experimental data is available, certain parameters are based on computational predictions.

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>5</sub> ClN <sub>2</sub>	<a href="#">[5]</a>
Molecular Weight	116.55 g/mol	<a href="#">[5]</a>
Appearance	White powder	<a href="#">[6]</a>
CAS Number	15878-08-7	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
pKa (Predicted)	13.27 ± 0.50	<a href="#">[5]</a>
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

## Spectroscopic Characterization

Detailed experimental spectra for **4-chloro-3-methyl-1H-pyrazole** are not readily available in the public domain. However, based on the known spectral data of related pyrazole derivatives, the expected spectral characteristics can be inferred.

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the proton on the pyrazole ring. The chemical shift of the methyl group (C3-CH<sub>3</sub>) would likely appear in the upfield region, while the pyrazole ring proton (C5-H) would be found further downfield. The NH proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration.

<sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts of the pyrazole ring carbons are influenced by the electronegativity of the nitrogen and chlorine atoms. Based on data for other pyrazole derivatives, the C3 and C5 carbons would have different chemical shifts from the C4 carbon, which is directly attached to the chlorine atom.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

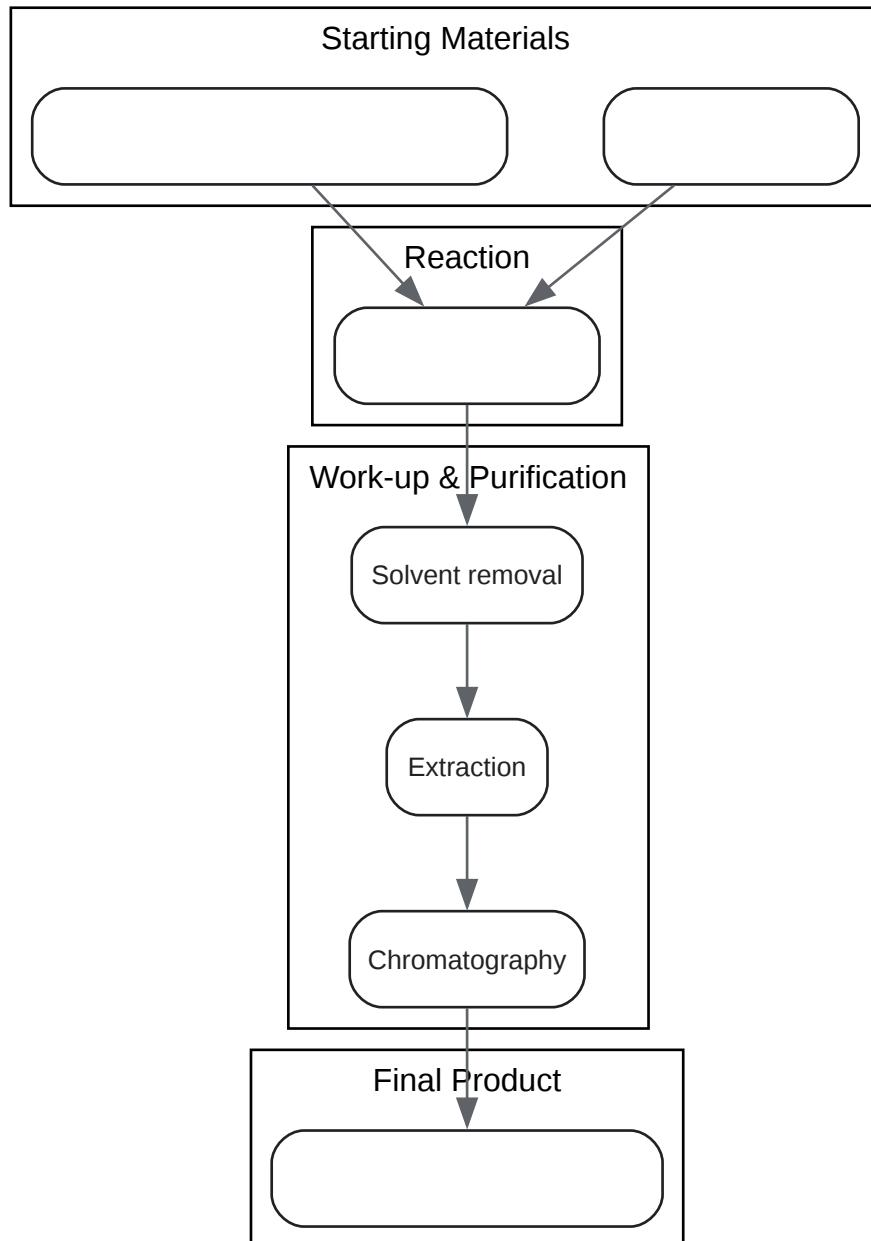
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching, C-H stretching of the methyl group and the pyrazole ring, C=C and C=N stretching vibrations within the aromatic ring, and a C-Cl stretching vibration.

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound (116.55 g/mol). Due to the presence of chlorine, an isotopic peak ( $M+2$ ) at approximately one-third the intensity of the molecular ion peak is anticipated. Fragmentation patterns would likely involve the loss of small molecules such as HCN and the methyl group.

## Synthesis

A detailed, experimentally verified protocol for the synthesis of **4-chloro-3-methyl-1H-pyrazole** is not widely published. However, a general and plausible synthetic route can be proposed based on established methods for the synthesis of pyrazole derivatives. A common approach involves the cyclization of a  $\beta$ -dicarbonyl compound or its equivalent with hydrazine. For **4-chloro-3-methyl-1H-pyrazole**, a potential pathway could start from a chlorinated  $\beta$ -diketone or a related precursor, followed by condensation with hydrazine.

## Proposed Synthesis Workflow for 4-chloro-3-methyl-1H-pyrazole

[Click to download full resolution via product page](#)

Caption: A plausible synthetic workflow for **4-chloro-3-methyl-1H-pyrazole**.

# Experimental Protocols

While specific, validated protocols for **4-chloro-3-methyl-1H-pyrazole** are not available, the following are general methodologies for the key characterization techniques, adapted from standard practices for similar organic compounds.[\[12\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) containing tetramethylsilane (TMS) as an internal standard.[\[12\]](#)
- $^1\text{H}$  NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a  $30^\circ$  pulse width, a relaxation delay of 1-5 seconds, and 16-64 scans.
- $^{13}\text{C}$  NMR Acquisition: Acquire the spectrum on a 100 MHz or higher frequency spectrometer. Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.  
[\[12\]](#)

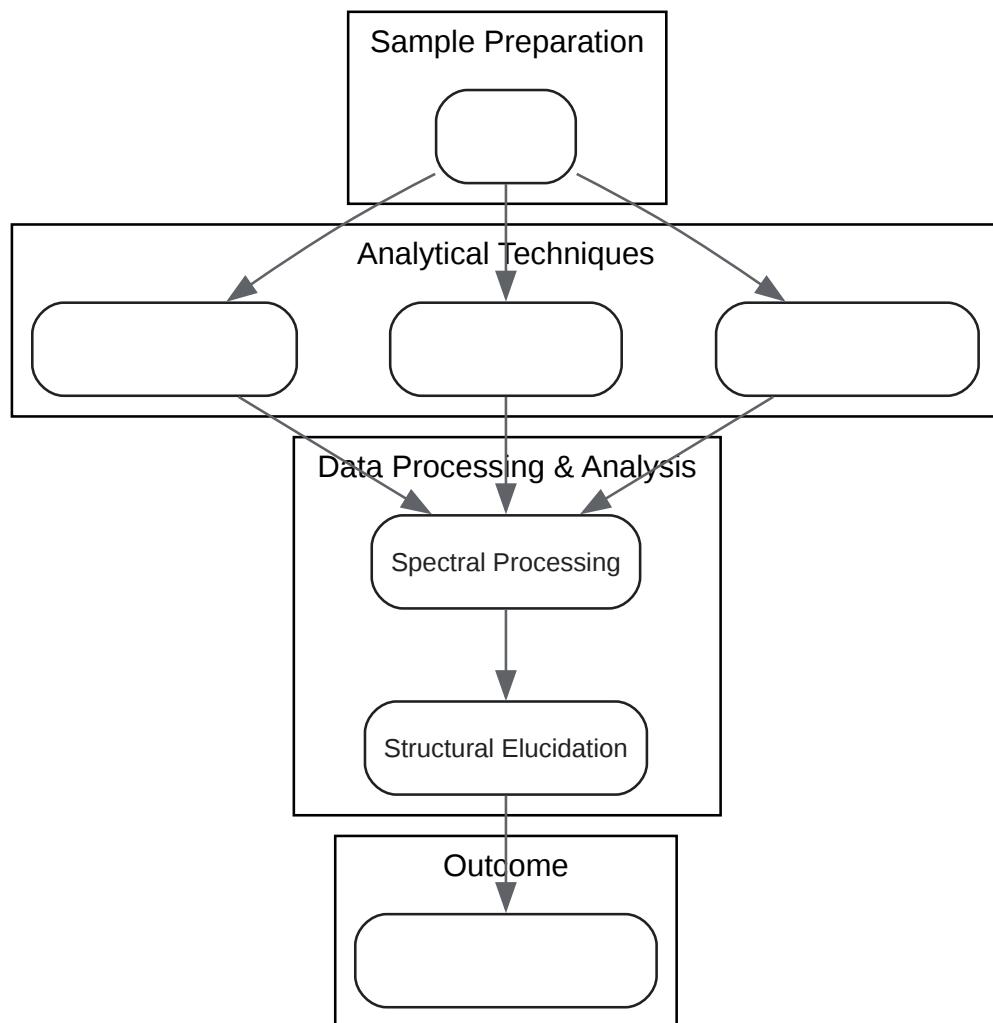
## Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for soluble compounds, a spectrum can be obtained from a solution in a suitable solvent (e.g.,  $\text{CCl}_4$ ) using an appropriate cell.
- Data Acquisition: Record the spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$  using a Fourier-transform infrared (FTIR) spectrometer.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.
- Ionization: Use a suitable ionization technique, such as electron impact (EI) or electrospray ionization (ESI).
- Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge ( $m/z$ ) range.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## General Experimental Workflow for Characterization

[Click to download full resolution via product page](#)

Caption: A general workflow for the spectroscopic characterization of a chemical compound.

## Biological Activity

While the pyrazole scaffold is known for a broad range of biological activities, specific studies on the biological effects of **4-chloro-3-methyl-1H-pyrazole** are not extensively reported in publicly available literature. The presence of the chloro and methyl substituents could modulate

the activity profile compared to other pyrazole derivatives. Further research is required to elucidate its specific biological targets and potential therapeutic applications.

## Safety and Handling

**4-chloro-3-methyl-1H-pyrazole** is classified as an irritant.[13] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.[6] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**4-chloro-3-methyl-1H-pyrazole** is a pyrazole derivative with potential for use as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. While basic physicochemical and safety information is available, there is a notable lack of detailed, publicly accessible experimental data, including melting and boiling points, solubility, and comprehensive spectroscopic analyses. Furthermore, its specific biological activities have yet to be thoroughly investigated. The information and general protocols provided in this guide serve as a starting point for researchers interested in further exploring the chemical and biological properties of this compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Buy 4-Chloro-3-phenyl-1H-pyrazole [smolecule.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]

- 5. Page loading... [guidechem.com]
- 6. 15878-08-7 | 4-Chloro-3-methyl-1H-pyrazole, 95% [aspirasci.com]
- 7. Pyrazole, 4-chloro-3-methyl- | SIELC Technologies [sielc.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. <sup>13</sup>C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. 4-CHLORO-3-METHYL-1H-PYRAZOLE CAS#: 1092682-87-5 [chemicalbook.com]
- To cite this document: BenchChem. [Characterization of 4-chloro-3-methyl-1H-pyrazole: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295647#characterization-of-4-chloro-3-methyl-1h-pyrazole]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)